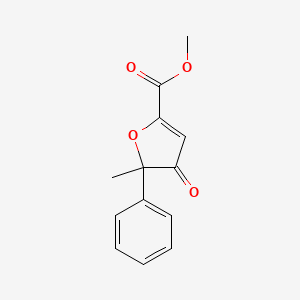

4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester

Cat. No. B8280031

M. Wt: 232.23 g/mol

InChI Key: PJVUDBOJRVKLHZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04244958

Procedure details

Similarly, but replacing 4,5-dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid with an equivalent amount of another compound of formula I described in Example 4, the following compounds of formula I are obtained, respectively: 4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester; 5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester, mp 66° C., ir(CHCl3)1720, 1695 and 1575 cm-1 ; spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester; 5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester; 5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester; 4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester; 4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester; 1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester; 1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester; spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester; and 5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

ir(CHCl3)1720

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Name

5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]1=[O:10].[CH3:17]OC(C1OC(C(C)C)(C2C=CC=CC=2)C(=O)C=1)=O.COC(C1OC(C2C=CC(Cl)=CC=2)(C)C(=O)C=1)=O.COC(C1OC(C)(C)C(=O)C=1)=O.COC(C1OC(CCCC)(CC)C(=O)C=1)=O.COC(C1OC(C2C=CC=CC=2)(C2C=CC=CC=2)C(=O)C=1)=O.COC(C1OC(C2CCCCC2)(CCC)C(=O)C=1)=O.COC(C1OC(COCC)(C2C=CC=C(OC)C=2)C(=O)C=1)=O.COC(C1OC(C2C=CC(CC)=C(CC)C=2)(C2C=CC([N+]([O-])=O)=CC=2)C(=O)C=1)=O.COC(C1OC(C2CCCC2)(CCCOCC)C(=O)C=1)=O>>[CH3:17][O:8][C:7]([C:5]1[O:6][C:2]([CH3:1])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3](=[O:10])[CH:4]=1)=[O:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C(C=C(O1)C(=O)O)=O)C1=CC=CC=C1

|

Step Two

|

Name

|

4,5-dihydro-5-ethoxymethyl-5-(3-methoxyphenyl)-4-oxofuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(C1=CC(=CC=C1)OC)COCC

|

Step Three

|

Name

|

4,5-dihydro-5-(3,4-diethylphenyl)-5-(4-nitrophenyl)-4-oxofuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(C1=CC=C(C=C1)[N+](=O)[O-])C1=CC(=C(C=C1)CC)CC

|

Step Four

[Compound]

|

Name

|

1,7-dioxaspiro[4,4]non-2-ene-4-oxo-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

1-oxaspiro[4,5]dec-2-ene-4-oxo-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

spiro[furan-5-(4H),1'-indan]-4-oxo-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

5-cyclopentyl-4,5-dihydro-5-(3-ethoxypropyl)-4-oxofuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(CCCOCC)C1CCCC1

|

Step Eight

|

Name

|

4,5-dihydro-5-(1-methylethyl)-4-oxo-5-phenylfuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C(C)C

|

Step Nine

|

Name

|

5-(4-chlorophenyl)-4,5-dihydro-5-methyl-4-oxofuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(C)C1=CC=C(C=C1)Cl

|

Step Ten

|

Name

|

4,5-dihydro-5,5-dimethyl-4-oxofuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(C)C

|

Step Eleven

[Compound]

|

Name

|

ir(CHCl3)1720

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

spiro[furan-5(4H),1'(2'H)-naphthalene]-3',4'-dihydro-4-oxo-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

5-butyl-5-ethyl-4,5-dihydro-4-oxofuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(CC)CCCC

|

Step Fourteen

|

Name

|

4,5-dihydro-4-oxo-5,5-diphenylfuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Fifteen

|

Name

|

5-cyclohexyl-4,5-dihydro-4-oxo-5-propylfuran-2-carboxylic acid methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(CCC)C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the following compounds of formula I are obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(=O)C=1OC(C(C1)=O)(C1=CC=CC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |